2-amino-N,N-diethylbenzamide 2-amino-N,N-diethylbenzamide
Brand Name: Vulcanchem
CAS No.: 76854-95-0
VCID: VC2030176
InChI: InChI=1S/C11H16N2O/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4,12H2,1-2H3
SMILES: CCN(CC)C(=O)C1=CC=CC=C1N
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol

2-amino-N,N-diethylbenzamide

CAS No.: 76854-95-0

Cat. No.: VC2030176

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N,N-diethylbenzamide - 76854-95-0

Specification

CAS No. 76854-95-0
Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
IUPAC Name 2-amino-N,N-diethylbenzamide
Standard InChI InChI=1S/C11H16N2O/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4,12H2,1-2H3
Standard InChI Key KHEWLEXQLKPLGN-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)C1=CC=CC=C1N
Canonical SMILES CCN(CC)C(=O)C1=CC=CC=C1N

Introduction

Chemical Identity and Nomenclature

2-Amino-N,N-diethylbenzamide is an organic compound bearing an amino group at the 2-position of a benzamide core structure with diethyl substitution on the amide nitrogen. The compound has several identifying parameters that allow for its unambiguous identification in chemical databases and literature.

Basic Identifiers

The compound has the following key identifiers:

  • CAS Registry Number: 76854-95-0

  • Molecular Formula: C₁₁H₁₆N₂O

  • Synonyms: Benzamide, 2-amino-N,N-diethyl-

  • IUPAC Name: 2-amino-N,N-diethylbenzamide

Registry Information

Table 1: Chemical Registry Information for 2-Amino-N,N-diethylbenzamide

ParameterIdentifierSource
CAS Number76854-95-0
MDL NumberMFCD01120258
ChEMBL IDCHEMBL2263374
DSSTox Substance IDDTXSID80435619
InChIKeyKHEWLEXQLKPLGN-UHFFFAOYSA-N
Nikkaji NumberJ1.577.505J
WikidataQ82250666

Physical and Chemical Properties

2-Amino-N,N-diethylbenzamide possesses specific physical and chemical characteristics that define its behavior in various conditions and applications.

Physical Properties

The physical properties of 2-amino-N,N-diethylbenzamide are essential for understanding its handling, storage, and potential applications.

Table 2: Physical Properties of 2-Amino-N,N-diethylbenzamide

PropertyValueSource
Molecular Weight192.26 g/mol
Exact Mass192.126263 g/mol
Physical StateSolid
AppearancePowder

Structural Characteristics

The molecule consists of a benzene ring with an amino group at position 2 and a diethylamide group attached to the carbonyl carbon. This arrangement creates a structure with potential for hydrogen bonding and other intermolecular interactions.

The presence of both electron-donating (amino) and electron-withdrawing (amide) groups in ortho position to each other contributes to the compound's unique electronic properties and reactivity patterns . The structural arrangement also allows for potential intramolecular hydrogen bonding between the amino and carbonyl groups .

Spectroscopic Data

Spectroscopic data provides essential information for compound identification and structural confirmation.

Table 3: Spectroscopic Data for 2-Amino-N,N-diethylbenzamide

Spectroscopic MethodKey FeaturesSource
Vapor Phase IRValidated spectrum with score of 0.927838
SMILES NotationC(C=1C(=CC=CC1)N)(=O)N(CC)CC
InChIInChI=1S/C11H16N2O/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4,12H2,1-2H3

Synthesis Methods

The synthesis of 2-amino-N,N-diethylbenzamide can be achieved through various methodologies, each with its advantages and limitations.

Mitsunobu Reaction

The Mitsunobu reaction represents a versatile approach for synthesizing N,N-diethylbenzamides, which could be adapted for the preparation of 2-amino-N,N-diethylbenzamide. This methodology involves using a benzoic acid derivative and an amine under specific conditions .

The general procedure involves:

  • Reaction of triphenylphosphine (1.20 eq) with diethylamine (1.20 eq)

  • Addition of the appropriate benzoic acid (1.00 eq) in toluene

  • Dropwise addition of diisopropylazodicarboxylate (1.20 eq)

  • Refluxing overnight followed by workup and purification

This approach proceeds via a non-classical mechanism involving an acyloxyphosphonium ion rather than the more traditional alkoxyphosphonium ion .

Isatoic Anhydride Method

2-Aminobenzamide derivatives, including potentially 2-amino-N,N-diethylbenzamide, can be synthesized from isatoic anhydride (ISA) through its reaction with appropriate amines . This method is particularly valuable due to the following features:

  • Can be performed under conventional heating or microwave conditions

  • Proceeds through nucleophilic attack of the amine on the carbonyl group

  • Involves ring opening and elimination of CO₂ molecules

  • Provides good to excellent yields

The reaction mechanism involves initial nucleophilic attack of amine derivatives on the electrophilic carbonyl group of isatoic anhydride followed by ring opening and elimination of CO₂ molecules .

Biological and Pharmacological Properties

2-Aminobenzamide derivatives, including compounds structurally related to 2-amino-N,N-diethylbenzamide, have demonstrated various biological activities that may inform potential applications of the title compound.

Antimicrobial Activity

Research has shown that certain 2-aminobenzamide derivatives exhibit notable antimicrobial properties against various bacterial and fungal strains . While specific data for 2-amino-N,N-diethylbenzamide is limited in the provided sources, the structural similarity to tested compounds suggests potential antimicrobial activity.

Some 2-aminobenzamide derivatives have shown activity against:

  • Bacterial strains: Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli

  • Fungal strains: Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans

Structure-Activity Relationships

The pharmacophore features of 2-aminobenzamide derivatives suggest that these compounds contain sites responsible for both antibacterial and antifungal activities . The presence of specific dipolar pharmacophoric sites (X δ−–Y δ−) appears to be crucial for their antimicrobial activity .

The potential for 2-amino-N,N-diethylbenzamide to form intramolecular hydrogen bonds could create pharmacophore sites through six-membered intramolecular ring arrangements, which may influence its biological activity .

Manufacturer/SupplierProduct NumberPackagingPrice (USD)PurityUpdated
TRCA63051025mg$45Not specified2021-12-16
Oakwood0445805g$12697%2021-12-16
AK Scientific5602CR100mg$136Not specified2021-12-16
AK Scientific5602CR500mg$148Not specified2021-12-16
AK Scientific5602CR5g$313Not specified2021-12-16

Additionally, several global suppliers listed in the chemical databases include Absin Bioscience Inc., ChemContract Research Inc., UkrOrgSynthesis Ltd., Ryan Scientific, Inc., and Enamine .

Related Compounds and Structural Analogues

Understanding the relationships between 2-amino-N,N-diethylbenzamide and structurally related compounds provides insight into its potential chemical behavior and applications.

N,N-Diethylbenzamide

N,N-Diethylbenzamide (CAS: 1696-17-9) is closely related to 2-amino-N,N-diethylbenzamide but lacks the amino group at the 2-position . This compound has the following properties:

  • Molecular formula: C₁₁H₁₅NO

  • Molecular weight: 177.243 g/mol

  • Melting point: 38-40°C

  • Boiling point: 146-150°C (15mm)

  • Density: 0.997 g/cm³

Also known as rebemide, this compound has been used as a biochemical reagent and is sometimes employed as an insect repellant (R2) .

2-Benzoyl-N,N-diethylbenzamide

2-Benzoyl-N,N-diethylbenzamide represents another structural analogue where the 2-amino group is replaced by a benzoyl moiety . This compound exhibits interesting polymorphic behavior, with three distinct crystal forms identified .

Crystal forms of this compound show different molecular conformations, particularly regarding the torsion angles between the phenyl and diethylamide groups . These conformational differences lead to variations in the crystal packing and intermolecular interactions, including π-π stacking arrangements .

Other 2-Aminobenzamide Derivatives

Research has demonstrated the synthesis and characterization of various 2-aminobenzamide derivatives with substitutions at different positions . These compounds have been evaluated for antimicrobial properties, with certain derivatives showing promising activity against bacterial and fungal strains .

In particular, 2-amino-N-(4-chlorophenyl)benzamide has been synthesized with yields of 80% using conventional methods and 70% using microwave-assisted synthesis . Spectroscopic data for this compound indicates characteristic signals for the NH, NH₂, and aromatic protons in the ¹H-NMR spectrum .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator